![molecular formula C23H23BrN2O2 B4264922 6-bromo-4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2-(3-methylphenyl)quinoline](/img/structure/B4264922.png)
6-bromo-4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2-(3-methylphenyl)quinoline
Übersicht
Beschreibung
6-bromo-4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2-(3-methylphenyl)quinoline is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound is commonly referred to as DMQX, and it has been found to have a wide range of biochemical and physiological effects.
Wirkmechanismus
DMQX acts as a non-competitive antagonist of the AMPA receptor by binding to a specific site on the receptor and blocking the flow of ions through the channel. This results in a decrease in the excitatory activity of the neuron and a reduction in synaptic plasticity and learning and memory processes.
Biochemical and Physiological Effects:
DMQX has been found to have a wide range of biochemical and physiological effects. In addition to its role in blocking AMPA receptors, DMQX has also been found to modulate the activity of other neurotransmitter systems, including the GABAergic and cholinergic systems. DMQX has also been shown to have anti-inflammatory and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DMQX in laboratory experiments is its selectivity for the AMPA receptor. This allows researchers to specifically target this receptor and investigate its role in various physiological and pathological conditions. However, one of the limitations of using DMQX is its potential toxicity at high doses. Careful dosing and monitoring are required to ensure the safety of experimental animals.
Zukünftige Richtungen
There are several future directions for research on DMQX. One area of interest is the development of more selective AMPA receptor antagonists that can target specific subtypes of the receptor. Another area of interest is the investigation of the role of AMPA receptors in various neurological and psychiatric disorders, including depression, anxiety, and addiction. Additionally, the potential therapeutic applications of DMQX and other AMPA receptor antagonists in the treatment of these disorders should be explored.
Wissenschaftliche Forschungsanwendungen
DMQX has been widely used in scientific research due to its ability to selectively block the activity of certain receptors in the brain. Specifically, DMQX is a non-competitive antagonist of the AMPA receptor, which is a type of glutamate receptor that is involved in synaptic plasticity and learning and memory processes. DMQX has been used in a variety of studies to investigate the role of AMPA receptors in various physiological and pathological conditions, including epilepsy, stroke, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
[6-bromo-2-(3-methylphenyl)quinolin-4-yl]-(2,6-dimethylmorpholin-4-yl)methanone | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23BrN2O2/c1-14-5-4-6-17(9-14)22-11-20(19-10-18(24)7-8-21(19)25-22)23(27)26-12-15(2)28-16(3)13-26/h4-11,15-16H,12-13H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCMGKSSLHNILFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=CC(=C4)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[6-Bromo-2-(3-methylphenyl)quinolin-4-yl](2,6-dimethylmorpholin-4-yl)methanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.